molecular formula C17H16N2O2 B020149 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid CAS No. 189005-44-5

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Cat. No. B020149
CAS RN: 189005-44-5
M. Wt: 280.32 g/mol
InChI Key: JHGHLTNIQXXXNV-UHFFFAOYSA-N
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Description

“2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid” is a chemical compound with the molecular formula C17H17N3O .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of this compound includes a core imidazo[1,2-a]pyridine ring, which is substituted at the 2-position by a methyl group and at the 6-position by a 4-methylphenyl group . The imidazo[1,2-a]pyridine ring is further substituted at the 3-position by an acetic acid group .


Chemical Reactions Analysis

The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.0 g/cm3, a molar refractivity of 82.7±0.0 cm3, and a molar volume of 228.6±0.0 cm3 . It also has a polar surface area of 60 Å2 and a polarizability of 32.8±0.0 10-24 cm3 .

Scientific Research Applications

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

This compound is used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids. A simple and effective method for the synthesis of these acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Biological Activity

Substituted imidazo[1,2-a]pyridines, which include this compound, possess a broad spectrum of biological activity. They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Treatment of Cancer

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives, including this compound, for the treatment of cancer .

Treatment of Cardiovascular Diseases

Imidazo[1,2-a]pyridine derivatives are also being studied for their potential in treating cardiovascular diseases .

Treatment of Alzheimer’s Disease

Research has suggested that imidazo[1,2-a]pyridine derivatives could be used in the treatment of Alzheimer’s disease .

Use in Medicine

In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include this compound, are widely used. For example, zolpidem is used to treat short-term insomnia and some disorders of brain function .

Synthesis of Zolpidem

This compound is used as an intermediate in the synthesis of Zolpidem .

Spectroscopic and Structural Studies

With the help of quantum computational methods, this compound is used in geometric as well as spectroscopic studies .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the broad spectrum of biological activity exhibited by similar imidazo[1,2-a]pyridine compounds .

properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGHLTNIQXXXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465541
Record name [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

CAS RN

189005-44-5
Record name Zolpidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189005-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

To a magnetically stirred solution of zolpidem (8.0 g, 26.0 mmol) at 0° C. under Ar atmosphere was added 6N HCl (80 mL). The reaction mixture was refluxed for 18 h. The mixture was cooled to 0° C., and 20% NaOH was added slowly to a pH of 6.5. The white solids were filtered in vacuo to provide the title compound (6.9 g, 94%) as a white solid. 1H NMR (DMSO-d6) δ 2.30 (s, 3H), 2.35 (s, 3H), 3.94 (s, 2H), 7.10 (d, J=9.1 Hz, 1H), 7.25 (d, J=7.8 Hz, 2H), 7.48 (d, J=9.1 Hz, 1H), 7.72 (d, J=7.8 Hz, 2H), 8.18 (s, 1H). 13C-NMR (100 MHz, DMSO-d6) δ 18.4, 21.4, 30.8, 114.8, 116.6, 121.6, 122.9, 127.9, 128.2, 129.8, 132.4, 137.3, 143.0, 143.5, 171.8.
Name
zolpidem
Quantity
8 g
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80 mL
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods II

Procedure details

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Cc1ccc(-c2nc3ccc(C)cn3c2CC(=O)N(C)C)cc1
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Synthesis routes and methods III

Procedure details

In a clean round bottom flask was charged oxoacetic acid (68 mmol) from example 1, 100 ml of diethylene glycol, hydrazine hydrate (184 mmol) and potassium hydroxide (115 mmol). The reaction mixture was heated to a temperature of 120-180° C. The reaction was monitored by TLC. After completion of the reaction, the reaction mass was cooled to room temperature and 100 ml of water was added. The reaction mass was further cooled to 0-10° C. and the pH was adjusted to 6-6.5 using acetic acid and stirred for 1 hour. The solid obtained was filtered, washed with water and dried in oven at 90-100° C. Yield: 16 gm of the title compound, m.p. 228-230° C. Purity 97% (HPLC).
Quantity
68 mmol
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reactant
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100 mL
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184 mmol
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115 mmol
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Quantity
100 mL
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Synthesis routes and methods IV

Procedure details

A solution of potassium hydroxide (90% titre; 30.3 g; 0.48 mols) in water (225 mL) and ethanol (65 mL) is added with ethyl 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-glyoxalate (141.5 g; 0.44 mols). The suspension is refluxed to obtain a yellow-orange solution, which is concentrated to reach a temperature of 98-100° C. and added with hydrazine (51.7% titre, 27.5 g; 0.44 mols). The solution is refluxed for 14 hours, then cooled to about 60° C., added with potassium hydroxide (90% titre, 54.9 g; 0.88 mols), then distilled under atmospheric pressure to reach the inner temperature of 122÷124° C., keeping the resulting suspension under reflux until nitrogen evolution ceases. The mixture is cooled to about 100° C., diluted with water (500 mL), cooled at room temperature and filtered through Celite. The resulting clear solution is dropped in about one hour into an acetic acid solution (91 g; 1.52 mols) in methanol (500 mL). The resulting suspension is cooled to 0÷5° C., filtered and the solid is washed with water, then dried at 60° C. under vacuum to obtain 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-acetic acid (118.4 g, 98.5% titre, K.F. 1.4%, yield 96.5%).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
141.5 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
54.9 g
Type
reactant
Reaction Step Three
Quantity
91 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 2
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 3
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 4
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 5
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Reactant of Route 6
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

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